(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
The compound “(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Substitution reactions: Introduction of the 4-chlorobenzyl and pyridin-3-yl groups can be done through nucleophilic substitution reactions.
Condensation reactions: The final step may involve the condensation of the triazole intermediate with 4-methoxyphenylpropenone under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the triazole ring or the double bond in the propenone moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and pyridinyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydrotriazole compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new drugs for treating infections, cancer, or inflammatory diseases.
Industry
In industrial applications, the compound could be used in the synthesis of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and block its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-1-{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
- **(2E)-1-{5-[(4-bromobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group, for example, may enhance its binding affinity to certain biological targets compared to other similar compounds.
Properties
Molecular Formula |
C24H20ClN5O2 |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(E)-1-[5-[(4-chlorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H20ClN5O2/c1-32-21-11-6-17(7-12-21)8-13-22(31)30-24(27-15-18-4-9-20(25)10-5-18)28-23(29-30)19-3-2-14-26-16-19/h2-14,16H,15H2,1H3,(H,27,28,29)/b13-8+ |
InChI Key |
QLMSPFCNZNNDQN-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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